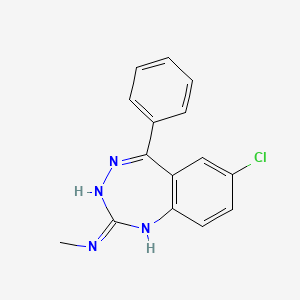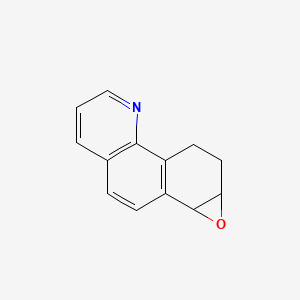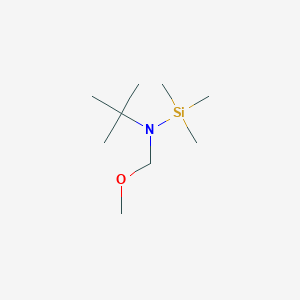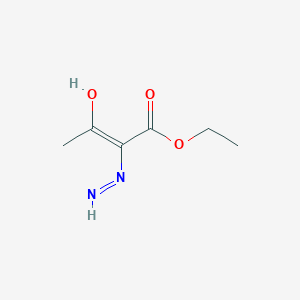![molecular formula C13H6Br2O2 B14317386 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 109410-75-5](/img/structure/B14317386.png)
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a polycyclic aromatic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]naphthalene core with two bromine atoms and a dione functional group. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene using molecular bromine under irradiation conditions. This process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a projector lamp at low temperatures (below 10°C). The resulting tetrabromide intermediate is then subjected to dehydrobromination to yield the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dione functional group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization and Aromatization: The compound can undergo cyclization and aromatization reactions, forming polycyclic aromatic hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with typical conditions including controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design, is ongoing.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with molecular targets through its bromine atoms and dione functional group. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo cyclization and aromatization also plays a role in its reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-cyclopenta[b]naphthalene: A related compound with a similar core structure but lacking the bromine atoms and dione functional group.
3H-cyclopenta[a]naphthalene: Another polycyclic aromatic hydrocarbon with a different arrangement of the cyclopenta ring.
Indene-based bicyclic isomers: Compounds such as (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and (E)-6-(but-1-en-3-yn-1-yl)-1H-indene, which share structural similarities.
Uniqueness
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its significance.
Propriétés
| 109410-75-5 | |
Formule moléculaire |
C13H6Br2O2 |
Poids moléculaire |
353.99 g/mol |
Nom IUPAC |
2,2-dibromocyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H6Br2O2/c14-13(15)11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(13)17/h1-6H |
Clé InChI |
GNTLKXFUHOSVAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)


